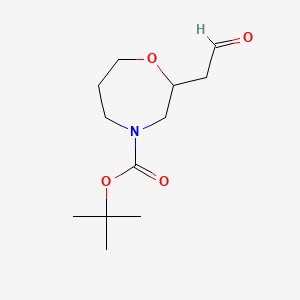

Tert-butyl2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate

Description

Tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate is a seven-membered heterocyclic compound featuring an oxazepane ring with a tert-butyl carboxylate group at the 4-position and a 2-oxoethyl substituent at the 2-position. The oxazepane core contains both oxygen and nitrogen atoms, which confer unique electronic and steric properties. The 2-oxoethyl group introduces a reactive ketone moiety, enabling participation in hydrogen bonding and nucleophilic addition reactions.

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-8-16-10(9-13)5-7-14/h7,10H,4-6,8-9H2,1-3H3 |

InChI Key |

SYZSEALWSKMEHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)CC=O |

Origin of Product |

United States |

Biological Activity

Tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate is a member of the oxazepane family, characterized by a seven-membered heterocyclic structure containing both nitrogen and oxygen. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- CAS Number : 2770360-02-4

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

- Purity : ≥95%

The biological activity of tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate is primarily attributed to its ability to interact with various biomolecules. The oxoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The steric hindrance provided by the tert-butyl group can influence binding affinity and selectivity for these targets, which is critical for its potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be useful in developing treatments for metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : Some studies have indicated that it may have cytotoxic effects against specific cancer cell lines, warranting further exploration in oncology research.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study published in Chemistry Letters reported that tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate effectively inhibits the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis. This inhibition was quantified using kinetic assays, showing a significant decrease in enzyme activity at micromolar concentrations. This finding suggests potential applications in cancer therapy, where DHFR inhibitors are commonly used.

Case Study 2: Antimicrobial Properties

In a separate investigation, the compound was tested against a panel of bacterial strains. The results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, revealing that further structural modifications could enhance its potency.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay conducted on several human cancer cell lines demonstrated that tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of Annexin V positive cells after treatment, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxazepane Derivatives

Key Observations:

Position and Nature of Substituents :

- The 2-oxoethyl group in the target compound distinguishes it from derivatives with substituents at the 5- or 6-positions (e.g., 6-methylene or 6-bromomethyl). This positional difference alters electronic communication across the ring and influences binding to biological targets .

- The tert-butyl group at C4 is a common feature in many analogs, providing steric protection to the carboxylate moiety and enhancing metabolic stability .

Functional Group Reactivity: The ketone in the 2-oxoethyl group enables hydrogen bonding with enzyme active sites, a property absent in non-carbonyl-containing analogs like tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate . Compared to bromomethyl or trifluoromethyl substituents, the 2-oxoethyl group is less electrophilic but more versatile in forming Schiff bases or undergoing condensation reactions .

Key Findings:

- The 2-oxoethyl group in the target compound may confer selectivity toward enzymes with active-site nucleophiles (e.g., serine hydrolases), a mechanism less prominent in analogs like tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate, which primarily acts as an alkylating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.